2-Bromo-1-(3-bromo-5-isopropylphenyl)ethanone
Description
2-Bromo-1-(3-bromo-5-isopropylphenyl)ethanone is a brominated aromatic ketone characterized by a dual bromine substitution pattern (positions 2 and 3 on the acetophenone core) and a bulky isopropyl group at the 5-position of the phenyl ring. The compound’s dual bromine atoms enhance electrophilicity at the ketone carbon, facilitating nucleophilic substitutions, while the isopropyl group may influence solubility and steric hindrance in synthetic pathways .
Properties
IUPAC Name |
2-bromo-1-(3-bromo-5-propan-2-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O/c1-7(2)8-3-9(11(14)6-12)5-10(13)4-8/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONQIZNIQJMNBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2-Bromo-1-(3-bromo-5-isopropylphenyl)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of bromo-substituted ketones, which are known for their diverse pharmacological effects. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 303.13 g/mol. The compound features a bromo-substituted phenyl ring, which is significant for its interaction with biological targets.
The biological activity of this compound primarily involves interactions with various biochemical pathways:
- Receptor Interaction : Similar compounds have been shown to interact with neurotransmitter receptors, particularly the muscarinic acetylcholine receptors, influencing neurotransmission and potentially impacting conditions such as Alzheimer's disease and schizophrenia.
- Enzyme Modulation : This compound may also affect enzymatic activities, acting as either an inhibitor or activator depending on the context, which can lead to alterations in metabolic processes.
Neuropharmacological Effects
Research indicates that compounds with similar structures exhibit significant effects on neurotransmitter systems. For instance, studies have demonstrated that derivatives can modulate neurotransmitter release and receptor activity, suggesting potential therapeutic applications in neurodegenerative diseases .
Antimicrobial Properties
While specific data on the antimicrobial activity of this compound remains limited, some studies suggest that bromo-substituted compounds may exhibit antimicrobial properties. Further research is needed to elucidate these effects specifically for this compound .
Neuropharmacological Studies
A study focused on the effects of bromo-substituted ketones on neurotransmitter systems found that these compounds could enhance synaptic transmission in certain neuronal models. This suggests a potential role in treating cognitive disorders .
Antimicrobial Activity Testing
In vitro studies evaluating the antimicrobial properties of related compounds have shown varying degrees of effectiveness against bacterial strains, although specific results for this compound are still forthcoming.
Research Findings Summary Table
Scientific Research Applications
Synthesis Applications
The synthesis of 2-Bromo-1-(3-bromo-5-isopropylphenyl)ethanone has been explored through various methodologies. It is often synthesized via bromination reactions or as an intermediate in the preparation of more complex organic molecules.
Synthetic Routes
- Bromination Reactions : The compound can be synthesized through electrophilic aromatic substitution, where bromine is introduced to the aromatic ring under controlled conditions.
- One-Pot Reactions : Recent studies indicate that one-pot synthesis strategies are efficient for creating this compound along with other derivatives, minimizing the need for multiple purification steps .
Biological Applications
Research has demonstrated that this compound exhibits significant biological activities, particularly in the realm of medicinal chemistry.
Anticancer Activity
Studies have shown that derivatives of this compound can inhibit cancer cell growth. For instance, compounds based on similar structures have displayed cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells . The mechanism appears to involve interference with cell cycle progression and apoptosis induction.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Certain derivatives have shown effectiveness against a range of bacterial strains, making them potential candidates for developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity.
Key Structural Features
- Bromine Substituents : The presence of bromine atoms enhances the electrophilicity of the compound, which may facilitate interactions with biological targets.
- Isopropyl Group : The isopropyl group contributes to hydrophobic interactions, potentially improving binding affinity to target proteins .
Case Studies
Several case studies highlight the applications and effectiveness of this compound in scientific research:
Comparison with Similar Compounds
Electron-Withdrawing vs. Bulky Groups
- 2-Bromo-1-(4-methoxyphenyl)ethanone (C₉H₉BrO₂, CAS 2632-13-5): The methoxy group at the 4-position is electron-donating, stabilizing the aromatic ring but reducing electrophilicity at the ketone compared to bromine-substituted analogs. This compound is noted for its stability and utility in Suzuki couplings and heterocycle synthesis .
- 2-Bromo-1-(3-bromo-5-methoxyphenyl)ethanone: The additional bromine at position 3 increases electrophilicity, enhancing reactivity in nucleophilic acyl substitutions. Methoxy groups improve solubility in polar solvents, unlike the hydrophobic isopropyl group in the target compound .
Nitro and Hydroxy Substituents
- 2-Bromo-1-(5-hydroxy-2-nitrophenyl)ethanone (C₈H₆BrNO₄): The nitro group strongly withdraws electrons, significantly activating the ketone for nucleophilic attack. However, the hydroxy group introduces hydrogen bonding, raising the melting point (112–113°C) compared to non-polar analogs .
- 2-Bromo-1-(3,4-dihydroxy-5-nitrophenyl)ethanone (C₈H₆BrNO₅): Multiple hydroxy groups further increase polarity and melting point (138–140°C), but complicate synthesis due to competing oxidation side reactions .
Physical and Spectral Properties
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone | C₈H₆BrFO₂ | 233.04 | 86–87 | Fluoro, hydroxy |
| 1-(3-Bromo-2-hydroxy-5-methoxyphenyl)ethanone | C₉H₉BrO₃ | 245.07 | Not reported | Bromo, hydroxy, methoxy |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | C₉H₉BrO₂ | 229.07 | Not reported | Methoxy |
| Target Compound | C₁₁H₁₁Br₂O | 328.02* | Not reported | Dual bromo, isopropyl |
*Calculated molecular weight based on structure.
Key Observations :
Bromination Strategies
- Direct Bromination: Analogous to 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone, bromine in dioxane-ethyl ether is used for regioselective α-bromination of ketones . For the target compound, bromination of 1-(3-bromo-5-isopropylphenyl)ethanone may require controlled conditions to avoid over-bromination.
- Functional Group Compatibility: The isopropyl group’s steric bulk may slow reaction kinetics, as seen in hindered analogs like 2-bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone .
Intermediate Utility
- Pharmaceutical Synthesis: Similar to 2-bromo-1-(furan-2-yl)ethanone derivatives, the target compound could serve as a precursor for oxime or quinolone hybrids, leveraging its α-bromo ketone for nucleophilic displacement .
Preparation Methods
General Synthetic Strategy
The common method to prepare α-bromo ketones like 2-bromo-1-(3-bromo-5-isopropylphenyl)ethanone involves the bromination of the corresponding aryl methyl ketone (acetophenone derivative). The reaction usually proceeds via electrophilic bromination at the α-position of the carbonyl group using bromine (Br2) in an acidic solvent such as acetic acid.
- Starting material : 3-bromo-5-isopropylacetophenone (the aryl methyl ketone with the desired substitution pattern on the phenyl ring).
- Reagent : Bromine (Br2).
- Solvent : Glacial acetic acid or similar acidic medium.
- Conditions : Room temperature or slightly elevated temperature, with stirring for several hours (e.g., 12 hours).
- Outcome : Formation of the α-bromo ketone by substitution of one α-hydrogen with bromine.
This method is supported by analogous syntheses of related compounds such as 2-bromo-1-(3,5-dichlorophenyl)ethanone, where bromine in acetic acid successfully brominated the α-position of 3,5-dichloroacetophenone with a reported yield of 81% (see Table 1).
Detailed Reaction Procedure (Adapted from Related Literature)
| Step | Description |
|---|---|
| 1 | Dissolve 3-bromo-5-isopropylacetophenone in glacial acetic acid (e.g., 50 mL per ~0.02 mol substrate). |
| 2 | Add bromine dropwise at room temperature to the stirred solution (approximately 1.03 mL Br2 per 0.02 mol substrate). |
| 3 | Stir the reaction mixture at room temperature for 12 hours to ensure complete α-bromination. |
| 4 | After completion, evaporate the acetic acid under reduced pressure. |
| 5 | Isolate the yellow precipitate formed, which corresponds to this compound. |
| 6 | Purify the product by recrystallization or chromatography as needed. |
Comparative Table of Bromination Conditions for Related Compounds
Additional Notes on Preparation
- The order of addition and solvent purity are critical to avoid side reactions such as polybromination or ring bromination.
- Reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.
- The reaction mixture should be kept protected from light to prevent bromine degradation.
- Post-reaction work-up involves removal of acetic acid and unreacted bromine, often by evaporation and washing.
Alternative Methods and Considerations
- Use of N-bromosuccinimide (NBS) as a milder brominating agent for α-bromination may be explored but requires optimization.
- Photochemical bromination can be an alternative but is less selective.
- Protection of sensitive substituents on the phenyl ring may be necessary in complex molecules.
Q & A
Q. What are the established synthetic routes for 2-Bromo-1-(3-bromo-5-isopropylphenyl)ethanone, and what optimization strategies are recommended?
- Methodological Answer : The compound is typically synthesized via bromination of a pre-functionalized acetophenone derivative. A common approach involves treating the parent ketone (e.g., 1-(3-bromo-5-isopropylphenyl)ethanone) with bromine (Br₂) in chloroform (CHCl₃) under controlled conditions. For example, bromine (99 mmol in CHCl₃) is added dropwise to the ketone solution, followed by sequential washing with NaHCO₃ (to neutralize excess Br₂) and sodium thiosulfate (to remove residual bromine). Recrystallization from diethyl ether (Et₂O) yields the product with ~85% efficiency . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., CHCl₃) enhance electrophilic substitution.
- Stoichiometry : Slight excess of Br₂ (1.05–1.1 equiv.) minimizes side reactions.
- Temperature : Room temperature avoids thermal decomposition.
Table 1 : Comparative Synthesis Parameters
| Method | Solvent | Stoichiometry (Br₂:Ketone) | Yield | Reference |
|---|---|---|---|---|
| Bromination | CHCl₃ | 1:1 | 85% | |
| Alkylation | Ethanol | 1:1 (alkylating agent) | 72%* | |
| *Yield from analogous alkylation reactions. |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
¹H NMR reveals aromatic protons in the δ 6.92–7.94 ppm range (split patterns depend on substituents). The carbonyl carbon (C=O) appears at δ 190–195 ppm in ¹³C NMR . - X-ray Crystallography :
SHELXL software is widely used for structural refinement. For brominated ketones, high-resolution data (d-spacing < 0.8 Å) ensures accurate determination of halogen positions and torsional angles . - Mass Spectrometry (MS) :
High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ for C₁₁H₁₁Br₂O: calc. 328.9234, observed 328.9236).
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and XRD data during structural elucidation?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers in NMR vs. static XRD structures). Strategies include:
- Variable-Temperature NMR : Identify coalescence temperatures for conformers.
- DFT Calculations : Compare computed NMR chemical shifts (Gaussian, B3LYP/6-31G*) with experimental data .
- Complementary Techniques : Use IR spectroscopy to validate carbonyl stretching frequencies (~1700 cm⁻¹) and HRMS for molecular weight confirmation.
Q. What strategies are recommended for investigating the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer : The α-bromo ketone moiety is highly reactive toward nucleophiles (e.g., amines, thiols). Experimental design considerations:
- Solvent Polarity : Polar solvents (DMF, DMSO) stabilize transition states in SN₂ mechanisms.
- Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems.
- Kinetic Monitoring : Use in situ FTIR or HPLC to track intermediate formation.
Example : Reaction with piperazine derivatives in ethanol at 60°C yields Mannich bases, confirmed by disappearance of NH signals in ¹H NMR .
Q. How should researchers assess the compound's stability under varying experimental conditions?
- Methodological Answer : Stability studies should evaluate:
- Thermal Stability : TGA/DSC analysis (decomposition onset >150°C).
- Photoreactivity : UV-Vis monitoring under light exposure (λ > 300 nm).
- Hydrolytic Stability : Accelerated aging in buffered solutions (pH 1–13) at 40°C for 48 hours.
Safety Note : The compound may release HBr under acidic conditions; use fume hoods and corrosion-resistant equipment .
Q. What computational methods are employed to predict the compound's reactivity and non-covalent interactions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., GROMACS).
- Docking Studies : Predict binding affinities with biological targets (AutoDock Vina).
- Hirshfeld Surface Analysis : Visualize halogen bonding (C–Br···O/N) using CrystalExplorer .
Data Contradiction Analysis
Q. How to address conflicting spectral data (e.g., unexpected NOE correlations in NMR)?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
